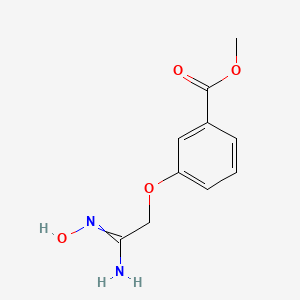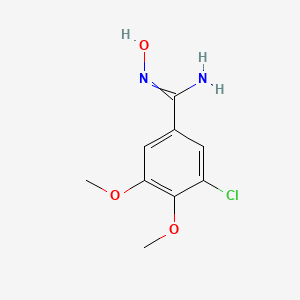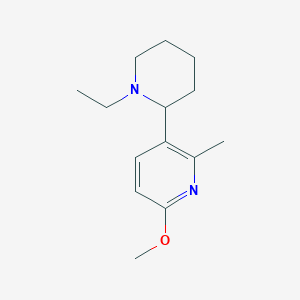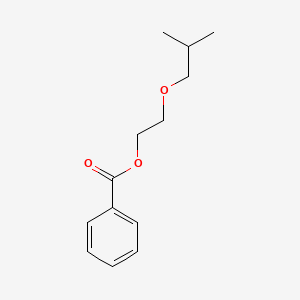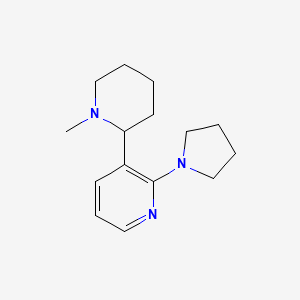
2-Amino-5-methylisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-methylisonicotinic acid: is an organic compound with the molecular formula C7H8N2O2 It is a derivative of isonicotinic acid, characterized by the presence of an amino group at the 2-position and a methyl group at the 5-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methylisonicotinic acid typically involves the following steps:
Starting Material: The synthesis often begins with 2,5-dimethylpyridine.
Nitration: The methyl groups are nitrated to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups.
Oxidation: The methyl groups are oxidized to carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity, using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or sulfonamides.
Scientific Research Applications
2-Amino-5-methylisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-methylisonicotinic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and carboxylic acid groups. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: Lacks the amino and methyl groups, making it less versatile in certain reactions.
2-Aminonicotinic acid: Similar structure but lacks the methyl group, which can affect its reactivity and applications.
5-Methylisonicotinic acid: Lacks the amino group, limiting its potential interactions in biological systems.
Properties
CAS No. |
1033203-35-8 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-amino-5-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11) |
InChI Key |
AUPPLVRJPJMGAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





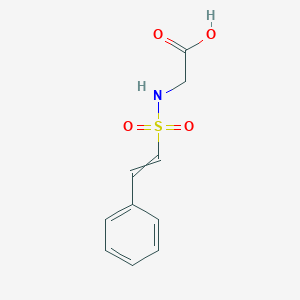

![2-Azabicyclo[2.1.1]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl)1-methyl ester](/img/structure/B11817281.png)
![Carbamic acid, N-[3-[(methylamino)carbonyl]-3-piperidinyl]-, 1,1-dimethylethyl ester](/img/structure/B11817289.png)
